![molecular formula C19H17F2NO6S2 B2886537 3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide CAS No. 896328-61-3](/img/structure/B2886537.png)
3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17F2NO6S2 and its molecular weight is 457.46. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds from sulfonamide-focused libraries, including derivatives similar to the specified compound, have shown promise in antitumor activity. For instance, N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-Chloro-7-Indolyl)-1,4-Benzenedisulfonamide, which share structural similarities, were identified as potent cell cycle inhibitors and have advanced to clinical trials due to their antimitotic and antiproliferative properties in various cancer cell lines. These findings are significant for understanding the oncolytic potential of such molecules (Owa et al., 2002).
Interaction with Tubulin
Sulfonamide drugs, including derivatives akin to the specified compound, have been found to bind to the colchicine site of tubulin, a protein essential for cell division. This interaction is reversible and results in inhibition of tubulin polymerization, a key process in cell mitosis. Such compounds show potential as antimitotic agents and are under clinical development for their antitumor properties (Banerjee et al., 2005).
Photophysical Properties
The photophysical properties of sulfonamide derivatives, including variations like the specified compound, have been studied extensively. These molecules exhibit fluorescence properties in the blue-green region, which vary with changes in the aryl part of the molecule. Such properties are crucial for their potential applications in biological and photophysical research (Bozkurt et al., 2016).
Inhibition of Carbonic Anhydrase
Sulfonamide derivatives have shown efficacy in inhibiting carbonic anhydrase, an enzyme involved in various physiological processes. Compounds structurally similar to the specified sulfonamide have been studied for their inhibition of different isozymes of carbonic anhydrase, which is significant for therapeutic applications in conditions like glaucoma, edema, and epilepsy (Blackburn & Türkmen, 2005).
Crystal Structure Analysis
Studies on sulfonamides, including those structurally related to the specified compound, have provided insights into their crystal structures and intermolecular interactions. This information is crucial for understanding the pharmacological activity and stability of these compounds (Suchetan et al., 2016).
Proton Exchange Membranes
Sulfonated derivatives of sulfonamides have been explored for their potential as proton exchange membranes in fuel cell applications. These studies focus on optimizing the sulfonation process and understanding the membrane properties for efficient energy production (Kim et al., 2008).
properties
IUPAC Name |
3-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO6S2/c1-27-17-9-8-15(11-16(17)21)30(25,26)22-12-19(18-3-2-10-28-18)29(23,24)14-6-4-13(20)5-7-14/h2-11,19,22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHXNHSVRBTFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

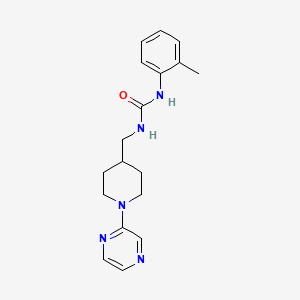
![3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2886456.png)
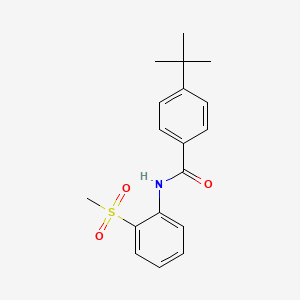
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2886460.png)
![N-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2886461.png)
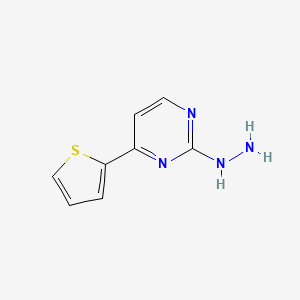

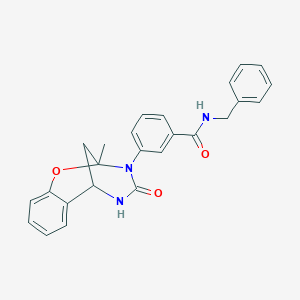
![Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2886467.png)
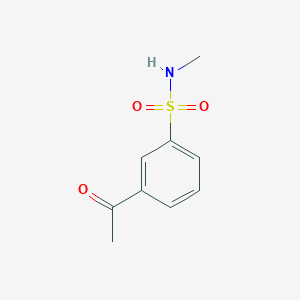
![1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2886470.png)
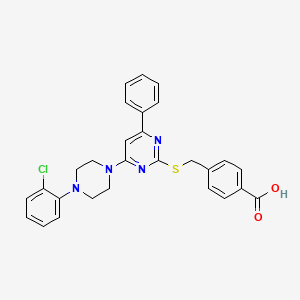
![6-Methoxyspiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2886475.png)
